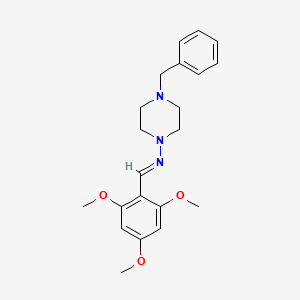

N-(4-chloro-2-methylphenyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to N-(4-chloro-2-methylphenyl)-2-thiophenecarboxamide, typically involves the Gewald reaction. This reaction starts with the condensation of aniline and ethyl cyanoacetate to produce acetamide, which is then reacted with various reagents such as p-chloro acetophenone, sulfur, and diethylamine, yielding the desired thiophene compound (Bhattacharjee, Saravanan, & Mohan, 2011).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be studied through various spectroscopic methods. For instance, N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide, a similar thiophene derivative, was characterized by elemental analysis, FTIR, NMR, and X-ray diffraction studies. These studies reveal the compound's crystalline structure and the conformation of its molecular geometry, emphasizing the importance of intramolecular hydrogen bonds in stabilizing the molecule's conformation (Saeed, Erben, & Bolte, 2011).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, contributing to their chemical diversity and utility in synthetic chemistry. For instance, the intramolecular Diels-Alder reaction demonstrates the thiophene nucleus's ability to act either as a diene or dienophile, depending on the substituents present in the compound (Himbert, Schlindwein, & Maas, 1990).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be influenced by substituents on the thiophene ring and the molecular conformation. Studies on similar compounds indicate that intermolecular interactions, including hydrogen bonding and π-π interactions, significantly affect the compound's physical state and stability (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(4-chloro-2-methylphenyl)-2-thiophenecarboxamide, like reactivity towards nucleophiles or electrophiles, are shaped by the thiophene core and the substituents attached to it. These properties are pivotal for the compound's applications in synthetic organic chemistry and drug design. For example, the reactivity of thiophene derivatives with amines to form thioamides illustrates the functional versatility of these compounds (Debruin & Boros, 1990).

Scientific Research Applications

Palladium Recovery

Research has shown that certain thioamide derivatives, including those structurally related to N-(4-chloro-2-methylphenyl)-2-thiophenecarboxamide, have been effectively used to recover palladium(II) from complex chloride solutions. These derivatives exhibit high loading capacity and selectivity for palladium(II), making them suitable for the recovery of palladium from hydrometallurgical solutions derived from secondary raw material sources (Ortet & Paiva, 2015).

Antimicrobial Agents

Thiourea derivatives, which share functional groups with N-(4-chloro-2-methylphenyl)-2-thiophenecarboxamide, have demonstrated significant antimicrobial and antibiofilm properties. These compounds have shown activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel antimicrobial agents with antibiofilm capabilities (Limban et al., 2011).

Anticancer Activity

A study on thiophene-based compounds, which are structurally related to N-(4-chloro-2-methylphenyl)-2-thiophenecarboxamide, has reported good inhibitory activity against various cancer cell lines. These findings highlight the potential of thiophene derivatives in the development of new anticancer agents (Atta & Abdel‐Latif, 2021).

Chemical Synthesis

N-(4-chloro-2-methylphenyl)-2-thiophenecarboxamide and its analogs have been used in chemical synthesis, particularly in the formation of β- and γ-lactams via uncatalyzed cationic olefin cyclizations. This demonstrates the compound's utility in synthetic organic chemistry, contributing to the development of pharmaceuticals and other organic compounds (Ishibashi et al., 1995).

properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUKTZITGYFOHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5519500.png)

![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5519513.png)

![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)

![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)

![methyl [(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5519551.png)

![N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5519559.png)

![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5519562.png)

![1-[2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5519566.png)

![N,N-dimethyl-2-[(3-methylbenzyl)amino]-1-propyl-1H-benzimidazole-5-carboxamide](/img/structure/B5519571.png)